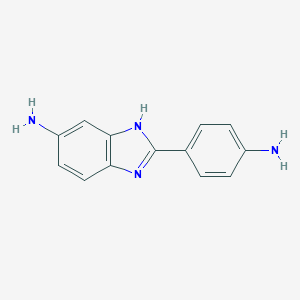

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFOTXWPFVZQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064755 | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-86-5 | |

| Record name | 2-(4-Aminophenyl)-5-aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7621-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7621-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1H-benzimidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a versatile aromatic diamine. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in advanced materials science, particularly in the development of high-performance polymers for lithium-ion battery separators. Additionally, it discusses the potential, though less documented, role of its core benzimidazole structure in medicinal chemistry and drug discovery. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Amino-2-(4-aminophenyl)benzimidazole, is a stable, solid organic compound.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, rendering it a valuable monomer for polymerization reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7621-86-5 | [2] |

| Molecular Formula | C₁₃H₁₂N₄ | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Melting Point | 234.0 to 238.0 °C | [3] |

| Boiling Point | 355.66 °C (rough estimate) | [3] |

| Appearance | Light beige to light brown powder | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 11.15 ± 0.10 (Predicted) | [3] |

| UV max | 335 nm (in Ethanol) | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-(4-AMINOPHENYL)-5-AMINOBENZIMIDAZOLE; 5-Amino-2-(4-aminophenyl)benzimidazole; APBIA | [3][8] |

| InChI | InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | [1] |

| InChI Key | XAFOTXWPFVZQAZ-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(cc1)c2[nH]c3ccc(N)cc3n2 | [9] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are commonly reported for the preparation of this compound.

Method 1: Reduction of a Dinitro Precursor

This method involves the synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole followed by a reduction step.

-

Step 1: Synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole: A detailed procedure for a similar compound involves the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide.[6] The mixture is heated, and the product is precipitated by pouring the reaction mixture into water.[6]

-

Step 2: Reduction to this compound: The dinitro compound is reduced to the corresponding diamine. A reported method for a similar reduction uses palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate in refluxing ethanol.[10] Another approach involves using sodium sulfide in an acidic aqueous solution at elevated temperatures.[3]

Method 2: Direct Condensation

This approach involves the direct condensation of an o-phenylenediamine derivative with p-aminobenzoic acid.

-

Reaction: o-Phenylenediamine and 4-aminobenzoic acid are reacted in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or o-phosphoric acid.[1]

-

Procedure: A typical procedure involves heating a mixture of the reactants and the acid catalyst (e.g., o-phosphoric acid at 200 °C for several hours).[1] The reaction mixture is then cooled and poured into water to precipitate the product, which is subsequently neutralized, filtered, and purified, often by recrystallization from ethanol.[1] Microwave-assisted synthesis using PPA has been reported to significantly reduce reaction times and improve yields.[1]

Caption: Direct condensation synthesis workflow.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals for the aromatic protons, the amine protons, and the N-H proton of the imidazole ring.

-

¹³C NMR will show distinct signals for the carbon atoms in the benzimidazole core and the aminophenyl substituent.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic rings, and C=N stretching of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides.[2][6] The rigid benzimidazole unit and the presence of two reactive amine groups make it an excellent building block for creating polymers with enhanced thermal and mechanical properties.[2]

Polyimide Synthesis for Lithium-Ion Battery Separators

Polyimides derived from this diamine are being investigated for use as separators in lithium-ion batteries due to their high thermal stability, which is a critical safety feature.[11]

Experimental Protocol: Synthesis of a Poly(benzimidazole-imide) (Representative)

This protocol is adapted from procedures for similar benzimidazole-containing diamines.

-

Poly(amic acid) Formation: In a dry nitrogen atmosphere, this compound is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form the poly(amic acid) precursor.

-

Membrane Casting: The viscous poly(amic acid) solution is cast onto a glass substrate to a uniform thickness.

-

Thermal Imidization: The cast film is subjected to a staged thermal curing process under a nitrogen atmosphere. A typical cycle might involve heating at 100°C, 200°C, and finally 300-350°C, holding at each temperature for a defined period to facilitate the cyclization of the amic acid to the imide and to remove the solvent and water by-product. This process results in a robust polyimide film.

Caption: Poly(benzimidazole-imide) synthesis workflow.

Relevance in Medicinal Chemistry

The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of benzimidazole have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Potential as a Kinase Inhibitor Precursor

Many benzimidazole-containing molecules act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] While there is no specific published data on the kinase inhibitory activity of this compound itself, its structure serves as a valuable starting point for the synthesis of more complex derivatives with potential kinase inhibitory properties.[2][8] The two amino groups provide reactive handles for further chemical modifications to enhance potency and selectivity against specific kinase targets.[2]

Caption: General mechanism of kinase inhibition.

Safety and Handling

This compound is reported to have low toxicity by ingestion.[6] However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[3] It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]

Conclusion

This compound is a valuable chemical intermediate with well-established applications in materials science and potential for further exploration in medicinal chemistry. Its role as a monomer for high-performance polyimides, particularly for enhancing the safety and performance of lithium-ion batteries, is a significant area of current research and development. While its direct biological activity is not extensively documented, its benzimidazole core structure suggests that its derivatives could be promising candidates for drug discovery efforts, especially in the field of oncology. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their work with this versatile compound.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 5. 2-(4-Aminophenyl)-1H-benzo[d]imidazol-5-amine | CymitQuimica [cymitquimica.com]

- 6. Studies on the Application of Polyimidobenzimidazole Based Nanofiber Material as the Separation Membrane of Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Scalable Preparation of Polyimide Sandwiched Separator for Durable High-Rate Lithium-Metal Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 7621-86-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of APBIA

For Researchers, Scientists, and Drug Development Professionals

Abstract

APBIA, chemically known as 5-Amino-2-(4-aminophenyl)-benzimidazole, is a heterocyclic aromatic compound belonging to the benzimidazole class. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities. Drawing from available data on APBIA and related benzimidazole derivatives, this guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, potential signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

APBIA is a solid, off-white to light brown powder with a defined molecular structure that dictates its physical and chemical behavior.[1][2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of APBIA

| Property | Value | Reference |

| Chemical Name | 5-Amino-2-(4-aminophenyl)-benzimidazole | [3] |

| Synonyms | APBIA, 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | [3] |

| CAS Number | 7621-86-5 | [3] |

| Molecular Formula | C₁₃H₁₂N₄ | [3] |

| Molecular Weight | 224.27 g/mol | [3] |

| Appearance | Off-white to light brown solid powder | [1][2] |

| Melting Point | 234.0 - 238.0 °C | [3] |

| Boiling Point | 355.66 °C at 760 mmHg | [3] |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like DMSO and methanol. | |

| Stability | Stable under normal conditions, but sensitive to strong oxidizing agents. |

Chemical Properties and Synthesis

The chemical reactivity of APBIA is largely influenced by the benzimidazole core and the two amino groups. The amino groups can act as nucleophiles and are susceptible to various chemical modifications. The benzimidazole ring system is relatively stable but can undergo substitution reactions.

Synthesis of APBIA

A common method for the synthesis of 2-(4'-aminophenyl)-5-amino-benzimidazole (DAPBI or APBIA) involves a multi-step process:

-

Condensation: p-Nitrobenzoic acid is condensed with aniline.

-

Dinitration: The resulting N-(4'-nitrobenzoyl)aniline is dinitrated.

-

Reduction: The N-(4-nitrobenzoyl)-2,4-dinitroaniline is then reduced to the corresponding triamine.

-

Dehydrocyclization: The triamine undergoes dehydrocyclization to yield APBIA.

A detailed experimental protocol for a similar synthesis is described in US Patent 4,109,093.

Experimental Protocol: Synthesis of APBIA (General Method)

Materials:

-

p-Nitrobenzoic acid

-

Aniline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Reducing agent (e.g., Sodium hydrosulfide)

-

Solvents (e.g., Ethanol)

Procedure:

-

Step 1: Condensation of p-nitrobenzoic acid with aniline. A mixture of p-nitrobenzoic acid and aniline is heated to facilitate condensation, with the removal of water.

-

Step 2: Dinitration of N-(4'-nitrobenzoyl)aniline. The product from step 1 is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (concentrated nitric and sulfuric acids) is added dropwise while maintaining a low temperature.

-

Step 3: Reduction of N-(4-nitrobenzoyl)-2,4-dinitroaniline. The trinitro compound is suspended in water and heated. A solution of a suitable reducing agent (e.g., sodium hydrosulfide) is added gradually. The reaction mixture is refluxed to ensure complete reduction.

-

Step 4: Dehydrocyclization of the triamine. The resulting triamino product is heated in an acidic medium (e.g., hydrochloric acid) to induce cyclization, forming the benzimidazole ring.

-

Step 5: Purification. The crude APBIA is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Mechanisms of Action

While specific biological data for APBIA is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities, particularly as an anticancer agent.[4][5][6][7][8] Benzimidazole derivatives have been reported to exert their effects through various mechanisms, including:

-

Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9][10][11][12] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer and play a key role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[13]

-

Microtubule Disruption: Certain benzimidazole derivatives can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[14][15][16] This disruption leads to cell cycle arrest and apoptosis.

-

DNA Binding: The planar structure of the benzimidazole ring allows some derivatives to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[17][18][19][20][21]

-

Induction of Apoptosis: Many benzimidazole-based anticancer agents induce programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[22][23][24][25][26]

Based on these established mechanisms for related compounds, it is plausible that APBIA may exhibit similar biological activities. Further experimental validation is required to confirm these hypotheses.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by APBIA, based on the known mechanisms of other benzimidazole derivatives.

Caption: Potential mechanism of APBIA as a topoisomerase I inhibitor.

Caption: Potential mechanism of APBIA as a kinase inhibitor (e.g., FGFR).

Caption: Potential mechanism of APBIA as a microtubule disrupting agent.

Experimental Protocols for Biological Activity Screening

To investigate the potential anticancer activity of APBIA, a series of in vitro assays can be employed.

Experimental Protocol: In Vitro Anticancer Activity Assessment

1. Cell Culture:

-

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of APBIA for a specified period (e.g., 48 or 72 hours).

-

MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the cytotoxic potency of APBIA.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells are treated with APBIA at its IC₅₀ concentration.

-

After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

4. Cell Cycle Analysis:

-

APBIA-treated cells are fixed and stained with a DNA-intercalating dye (e.g., PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

5. Western Blot Analysis:

-

Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).

-

Secondary antibodies conjugated to an enzyme are used for detection.

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like APBIA.

Caption: General workflow for in vitro anticancer screening of APBIA.

Conclusion

APBIA is a benzimidazole derivative with well-defined physicochemical properties. While specific biological data on APBIA is not extensively available, the known pharmacological profiles of related benzimidazole compounds suggest its potential as a bioactive molecule, particularly in the context of anticancer research. The proposed mechanisms of action, including topoisomerase inhibition, kinase inhibition, and microtubule disruption, provide a rational basis for future investigations. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the therapeutic potential of APBIA. Further in-depth studies are warranted to elucidate its precise biological functions and signaling pathways.

References

- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aarti-industries.com [aarti-industries.com]

- 3. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 [sigmaaldrich.com]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2"-Substituted 5-phenylterbenzimidazoles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural determinants of DNA binding by a P. falciparum ApiAP2 transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific DNA-binding by apicomplexan AP2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Identification and Genome-Wide Prediction of DNA Binding Specificities for the ApiAP2 Family of Regulators from the Malaria Parasite | PLOS Pathogens [journals.plos.org]

- 21. Inhibitors of ApiAP2 protein DNA binding exhibit multistage activity against Plasmodium parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Apoptosis induction by activator protein 2alpha involves transcriptional repression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigation of cellular mechanisms involved in apoptosis induced by a synthetic naphthylchalcone in acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Induction of apoptosis in cells | Abcam [abcam.com]

2-(4-Aminophenyl)-1H-benzimidazol-5-amine molecular structure

An In-Depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Abstract

This compound, also known by the acronyms APBIA or DAPBI, is a versatile organic compound with the CAS Number 7621-86-5.[1][2][3] Its unique molecular architecture, featuring a rigid benzimidazole core with two strategically positioned amino groups, makes it a valuable building block in diverse scientific fields.[2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data, and visualizations of relevant chemical and logical workflows.

Introduction

This compound is a high-value derivative of benzimidazole, a heterocyclic aromatic compound. The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Consequently, APBIA serves as a critical synthon in the development of novel therapeutic agents, particularly in oncology.[1][4] The compound's dual amino functionalities also allow for its use as a diamine monomer in the synthesis of high-performance polymers, such as polyimides, for advanced applications in the electronics and aerospace industries.[4][5] Its role extends to cutting-edge energy storage solutions, where it is a key component in the creation of aerogel lithium battery separators and proton exchange membranes.[5][6] This guide consolidates the available technical information to facilitate its application in further research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzimidazole ring system where the C2 position is substituted with a 4-aminophenyl group, and an additional amino group is attached at the C5 position of the benzimidazole core. This configuration provides multiple reactive sites for further chemical modification.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 7621-86-5 | [1][7] |

| Molecular Formula | C₁₃H₁₂N₄ | [2][6][7] |

| Molecular Weight | 224.26 g/mol | [6][7][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | APBIA, DAPBI, 5-Amino-2-(4-aminophenyl)benzimidazole | [1][2][3] |

| Appearance | Light beige to light brown powder, Crystalline solid | [2][5] |

| Melting Point | 234.0 to 238.0 °C | [8][9] |

| Boiling Point | 355.66°C to 545.5°C (estimates vary) | [8][9][10] |

| Density | ~1.21 - 1.36 g/cm³ (estimates vary) | [8][10] |

| InChI Key | XAFOTXWPFVZQAZ-UHFFFAOYSA-N | [2][4] |

| SMILES | NC1=CC=C(C=2NC=3C(N2)=CC(N)=CC3)C=C1 | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [8] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been established. The choice of method often depends on the desired purity, scale, and available starting materials.

Key Synthetic Pathways:

-

Multi-Step Synthesis from p-Nitrobenzoic Acid : A well-documented, four-step process provides precise control over the placement of the amino groups.[3][4] This method involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of all three nitro groups to form a triamine, and a final dehydrocyclization step to yield the benzimidazole ring.[3][4][11]

-

Direct Condensation : This approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4][11] The reaction is typically catalyzed by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or o-phosphoric acid.[4][11] Microwave-assisted synthesis using PPA has been reported to be highly efficient, achieving a yield of 89.5% in just 10 minutes.[4]

-

Reduction of a Dinitro Precursor : The target molecule can be synthesized from its dinitro analogue, 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole, via a reduction reaction.[7] One reported method for this reduction uses sodium sulfide and phosphoric acid.[7]

-

Tandem Catalysis : A modern approach utilizes a bifunctional catalyst (e.g., Pd@MIL-101(Cr)) to perform acid catalysis and catalytic hydrogenation of nitro groups in a tandem process.[12]

Caption: Multi-Step Synthesis Workflow for APBIA.

Applications and Research

Pharmaceutical and Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in drug discovery, and APBIA is a valuable intermediate for creating more complex molecules with therapeutic potential.[4]

-

Oncology : Research has focused on the potential of APBIA derivatives as anti-cancer agents.[1] The mechanism of action is often related to the inhibition of critical enzymes like kinases, which are pivotal in cancer cell signaling pathways that control proliferation and survival.[1] By blocking these pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells.[1]

-

Other Therapeutic Areas : The compound is also being investigated for its utility in developing treatments for infectious and neurodegenerative diseases, owing to its ability to interact with various biological macromolecules.[1]

Caption: Conceptual Mechanism of Action in Oncology.

Advanced Materials Science

APBIA's structure makes it an excellent monomer for creating robust polymers with desirable thermal and mechanical properties.[4]

-

Polyimides (PIs) : It is used as a diamine monomer for synthesizing PI films. Incorporating APBIA into the polymer backbone has been shown to enhance the thermal stability of the resulting films, allowing them to retain mechanical properties at high temperatures.[4]

-

Proton Exchange Membranes (PEMs) : The compound is a synthetic raw material for sulfonated polyimides containing benzimidazole (SPIBIs).[6] These SPIBIs can be used to prepare novel organic-inorganic hybrid PEMs, which are critical components in next-generation battery technology and fuel cells.[5][6] These advanced membranes exhibit improved mechanical strength, oxidative stability, and hydrolytic stability.[6]

Caption: Workflow for Application in Materials Science.

Experimental Data and Characterization

Structural elucidation relies on standard spectroscopic techniques. While fully assigned spectral data is not widely available in public literature, analysis of similar compounds allows for the prediction of key spectral features.[4]

Table 2: Anticipated Spectroscopic Data

| Technique | Nucleus/Region | Expected Chemical Shift / Wavenumber | Assignment | Reference |

| ¹H NMR | ¹H | ~12.5 ppm (broad) | Imidazole N-H | [4] |

| ¹H | ~6.5 - 8.0 ppm (complex pattern) | Aromatic C-H | [4] | |

| ¹H | ~3.5 - 5.0 ppm (broad) | Amine N-H₂ | [4] | |

| ¹³C NMR | ¹³C | ~150 - 155 ppm | Imidazole C2 (C=N) | [4] |

| IR Spec. | ~3400-3200 cm⁻¹ (broad) | N-H stretching (amines, imidazole) | [3] | |

| ~1620-1580 cm⁻¹ | N-H bending, C=N stretching | [4] | ||

| UV-Vis | λmax ≈ 335 nm (in Ethanol) | Electronic transitions (π → π*) | [6] |

Experimental Protocols

The following is a representative protocol for the synthesis of 2-(4-Aminophenyl)-1H-benzimidazole, a closely related parent compound, which illustrates the direct condensation methodology. This can be adapted for the synthesis of the 5-amino derivative by using 1,2,4-triaminobenzene instead of o-phenylenediamine.

Protocol: Synthesis via Acid-Catalyzed Condensation [11]

-

Reactant Preparation : In a suitable reaction flask, combine 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.

-

Catalyst Addition : Add 25 mL of o-phosphoric acid to the reaction flask. The acid acts as both a catalyst and a dehydrating medium.

-

Reaction : Heat the mixture under reflux for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Work-up : After the reaction is complete, carefully pour the hot mixture over a beaker containing crushed ice and water. This will precipitate the product and dilute the acid.

-

Neutralization : Slowly add a 10% solution of aqueous ammonia (NH₃) to the mixture while stirring until the pH becomes neutral. Use litmus paper or a pH meter to monitor the pH. The benzimidazole derivative will precipitate as a solid.

-

Isolation : Filter the resulting solid precipitate using a Buchner funnel.

-

Washing : Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.

-

Drying : Dry the product in a vacuum oven or desiccator.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified benzimidazole derivative.[11]

References

- 1. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 2. CAS 7621-86-5: 2-(4-Aminophenyl)-5-aminobenzimidazole [cymitquimica.com]

- 3. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 7621-86-5 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 7621-86-5 [m.chemicalbook.com]

- 9. 5-Amino-2-(4-aminophenyl)benzimidazole | 7621-86-5 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a benzimidazole derivative with significant potential in pharmaceutical research and materials science. This document outlines its known solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its mechanism of action as a kinase inhibitor in key signaling pathways.

Quantitative Solubility Data

| Organic Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] |

| Methanol | Slightly Soluble[3] |

| Polar Organic Solvents | Soluble[1][2] |

It is important to note that "slightly soluble" and "soluble" are qualitative terms and empirical determination is necessary for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetone), analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Alternative Analysis (UV-Vis Spectrophotometry):

-

If an appropriate chromophore exists and there are no interfering substances, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration should be prepared using standard solutions. The filtered saturated solution is then diluted appropriately and its absorbance is measured to determine the concentration.

Signaling Pathway Inhibition

Benzimidazole derivatives are recognized for their potential as kinase inhibitors in oncology research.[4] They can interfere with key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways. The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling molecules.

Below are diagrams illustrating the inhibitory effect of a benzimidazole compound, such as this compound, on the VEGFR-2 and FGFR signaling pathways.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Caption: Inhibition of the FGFR signaling pathway by this compound.

Conclusion

This compound is a compound of significant interest with stated solubility in polar organic solvents. For drug development and other research applications, precise quantitative determination of its solubility is critical. The provided experimental protocol offers a robust framework for obtaining this essential data. Furthermore, understanding its inhibitory action on key signaling pathways like VEGFR-2 and FGFR is fundamental to exploring its therapeutic potential, particularly in the field of oncology.

References

- 1. bluedolphinchemicals.com [bluedolphinchemicals.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. This compound CAS#: 7621-86-5 [m.chemicalbook.com]

- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine from p-Nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a significant heterocyclic compound, commencing from the readily available starting material, p-nitrobenzoic acid. This document details the multi-step synthesis, including in-depth experimental protocols and quantitative data to support reproducibility and further investigation.

Introduction

This compound, often referred to as DAPBI, is a molecule of interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of multiple reactive amino groups. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active compounds. This guide focuses on a well-established, four-step synthetic route starting from p-nitrobenzoic acid. The synthesis involves a sequence of condensation, dinitration, reduction, and cyclodehydration reactions.

Overall Synthetic Pathway

The synthesis of this compound from p-nitrobenzoic acid is a four-step process. The overall transformation is depicted below.

An In-depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5), a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a light beige to light brown powder.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, contributing to its utility as a versatile building block in organic synthesis.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CAS 7621-86-5

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂N₄ | [3][4] |

| Molecular Weight | 224.26 g/mol | [3] |

| Melting Point | 234.0 to 238.0 °C | [3] |

| Boiling Point | 355.66 °C (rough estimate) | [3] |

| Flash Point | 317.6 °C | [3] |

| Density | 1.2067 g/cm³ (rough estimate) | [3] |

| pKa | 11.15 ± 0.10 (Predicted) | [3] |

| Solubility | Insoluble in water.[1] Soluble in most organic solvents, including DMSO (slightly) and Methanol (slightly).[1][3] | |

| Appearance | Light beige to light brown powder | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The primary methods involve either a multi-step process beginning with p-nitrobenzoic acid or a more direct condensation reaction.

Synthesis via Multi-Step Process from p-Nitrobenzoic Acid

A common synthetic pathway involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups, and subsequent dehydrocyclization to form the final benzimidazole ring.[5]

A detailed experimental protocol for this multi-step synthesis is described in U.S. Patent 4,109,093 A.[6] The key steps are outlined below:

Step 1: Condensation of p-Nitrobenzoic Acid with Aniline

-

A mixture of p-nitrobenzoic acid and aniline is heated to approximately 170-210 °C, with the water formed during the reaction being distilled off.[5][6]

Step 2: Dinitration of N-(4'-nitrobenzoyl)-aniline

-

The N-(4'-nitrobenzoyl)-aniline product from the previous step is dissolved in concentrated sulfuric acid and cooled.[6]

-

A solution of nitric acid in sulfuric acid is then added while maintaining a low temperature (0-25 °C).[5][6]

-

The reaction mixture is then carefully added to ice water to precipitate the N-(4'-nitrobenzoyl)-2,4-dinitro-aniline.[6]

Step 3: Reduction of N-(4'-nitrobenzoyl)-2,4-dinitro-aniline

-

The dinitro compound is reduced to the corresponding triamine. This can be achieved using various reducing agents, such as sodium or ammonium hydrosulfide, sulfide, or polysulfide.[5]

Step 4: Dehydrocyclization to form 2-(4'-aminophenyl)-5-aminobenzimidazole

-

The resulting triamine undergoes cyclodehydration to form the final product.[5][6] This step can be performed without isolation of the intermediate triamine, which is economically advantageous.[5] The product can be isolated in an alkaline medium (pH 7-10) or in an acidic medium as the monohydrochloride salt.[5]

Synthesis via Direct Condensation

A more direct approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4] This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a common and effective dehydrating agent and catalyst.[4]

Experimental Protocol Outline:

-

Reactants: o-phenylenediamine and 4-aminobenzoic acid.[4]

-

Catalyst: Polyphosphoric acid (PPA) or o-phosphoric acid.[4]

-

Conditions: Heating at elevated temperatures (e.g., 200 °C with o-phosphoric acid for 2 hours, resulting in a 70% yield).[4] Microwave-assisted synthesis using PPA has also been reported to be highly efficient, affording an 89.5% yield in just 10 minutes.[4]

Caption: Synthetic routes to this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-technology fields.

Medicinal Chemistry and Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[4] Consequently, this compound is a key building block in the synthesis of novel therapeutic agents.[4]

-

Anticancer Agents: This compound is being explored for the development of anticancer drugs.[3] The benzimidazole moiety is known to be a component of molecules that can inhibit various enzymes and receptors involved in cancer progression.[3] By modifying its structure, researchers aim to create more potent and selective anticancer compounds.[3] The mechanism of action for some benzimidazole derivatives involves the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways, leading to the induction of apoptosis (programmed cell death).[3]

-

Anti-inflammatory and Other Therapeutic Areas: There is also interest in its potential for developing anti-inflammatory agents.[2] Furthermore, its ability to interact with biological macromolecules makes it a candidate for research into treatments for infectious and neurodegenerative diseases.[3]

Materials Science

The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers.

-

Polyimides: It is used as a diamine monomer in the synthesis of polyimide (PI) films.[4] These polyimides can exhibit enhanced thermal stability, retaining their mechanical properties at high temperatures.[4]

-

Lithium Battery Separators: this compound is a useful component in the creation of aerogel lithium battery separators.[7] It serves as a raw material for sulfonated polyimides (SPIBIs), which can be used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) with improved mechanical properties, oxidative stability, and hydrolytic stability.[7][8]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the public domain, the broader class of benzimidazole derivatives has been studied extensively. As a potential anticancer agent, its mechanism of action is likely related to the inhibition of key cellular processes.

Benzimidazole-containing compounds have been shown to act as inhibitors of various kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3] By blocking the activity of these kinases, such compounds can disrupt the growth of cancer cells and induce apoptosis.[3] Further research is required to identify the specific kinase targets and signaling cascades affected by this compound and its derivatives to fully understand their therapeutic potential.

Caption: Postulated mechanism of action for benzimidazole-based kinase inhibitors.

This guide provides a foundational understanding of CAS 7621-86-5 for professionals in research and drug development. As research progresses, a more detailed picture of its biological activities and applications will undoubtedly emerge.

References

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. This compound Research Chemical [benchchem.com]

- 3. China What is this compound used for? Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5), a versatile benzimidazole derivative with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its acquisition, and presents visual workflows to aid in its synthesis and characterization.

Compound Overview

This compound is a heterocyclic aromatic compound featuring a benzimidazole core substituted with two amino groups. This structure makes it a valuable building block in the synthesis of more complex molecules, including therapeutic agents and high-performance polymers.

Molecular Structure:

-

Molecular Formula: C₁₃H₁₂N₄

-

Molecular Weight: 224.26 g/mol

-

Appearance: Typically a white to light orange or yellow powder/crystal.[1]

-

Melting Point: 234.0-238.0 °C[2]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of a complete, published dataset for this specific molecule, some data is based on closely related compounds and established principles of spectroscopy for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad s | 1H | Imidazole N-H |

| ~6.5 - 8.0 | m | 7H | Aromatic C-H |

| ~3.5 - 5.0 | broad s | 4H | Amine N-H₂ |

Predicted data is based on the analysis of similar benzimidazole derivatives.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Imidazole C2 (C=N) |

| ~110 - 150 | Aromatic carbons |

Predicted data is based on the analysis of similar benzimidazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 224.26 g/mol |

| Molecular Formula | C₁₃H₁₂N₄ |

The molecular ion peak (M+) in an electron ionization (EI) mass spectrum is expected at m/z 224. Given the presence of four nitrogen atoms, the molecular ion peak will be at an even mass, consistent with the nitrogen rule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the closely related 2-(4-Aminophenyl)-1H-benzimidazole shows characteristic peaks for N-H and C-N stretching.[5] For the title compound, with an additional amino group, similar and more pronounced amine-related absorptions are expected.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong | N-H stretching (primary amines and imidazole) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1580 | Medium | N-H bending (primary amines) |

| 1620 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

Expected data is based on typical IR absorption frequencies for primary aromatic amines and benzimidazoles.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| 335 | Ethanol |

This data is from the literature.[8]

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

-

Small vial

Procedure:

-

Sample Preparation:

-

Filtering the Sample:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]

-

-

Data Acquisition:

-

Cap the NMR tube and wipe the outside with a lint-free tissue.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

FT-IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain the infrared spectrum of the solid compound.

Materials:

-

This compound (~50 mg)

-

Volatile solvent (e.g., acetone or methylene chloride)

-

Salt plate (KBr or NaCl)

-

Beaker or vial

Procedure:

-

Sample Preparation:

-

Place approximately 50 mg of the solid compound into a small beaker or vial.[9]

-

Add a few drops of a suitable solvent (e.g., acetone) to dissolve the solid.[9]

-

Apply a drop of this solution onto a clean, dry salt plate.[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[9]

-

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of the compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Water (high purity)

-

2 mL sample vial with a screw cap

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an organic solvent.[10]

-

Take 100 µL of the stock solution and dilute it with 1 mL of a mixture of methanol, acetonitrile, or water.[10] The final concentration should be in the range of 10-100 µg/mL.[10]

-

Ensure the final solution is clear and free of any precipitate. Filter if necessary.

-

Transfer the solution to a 2 mL mass spectrometry vial.[10]

-

-

Data Acquisition:

-

Introduce the sample into the ESI-mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent (e.g., ethanol) in a volumetric flask.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum to identify the λmax.

-

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: A simplified synthetic pathway for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

- 1. 2-(2-Aminophenyl)benzimidazole [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. This compound | 7621-86-5 [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Health and Safety of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5). Due to a lack of publicly available, in-depth experimental studies on this specific compound, this document also details the standardized experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile. This information is crucial for ensuring safe handling and for informing risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a solid, off-white to light brown powder.[1] Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₄[2][3][4][5] |

| Molecular Weight | 224.26 g/mol [2][3][4][5] |

| Melting Point | >320 °C[2][3] or 234.0 to 238.0 °C[6][7] |

| Boiling Point | 545.5°C at 760 mmHg[2][3] |

| Density | 1.359 g/cm³[2][3] |

| Flash Point | 317.6ºC[2][3] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[8] |

| Germ Cell Mutagenicity | Not specified | H340: May cause genetic defects[9][10] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[8] |

GHS Pictograms:

Signal Word: Warning or Danger[9][10]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available acute oral toxicity data is presented below.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 5000 mg/kg[2][3] |

| LD50 | Mouse | Oral | 5500 mg/kg[2][3] |

It is important to note that the detailed experimental protocols for these LD50 studies are not publicly available.

Handling, Storage, and First Aid

Safe Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing, including gloves and eye/face protection.[2][8]

-

Avoid the formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

-

Store locked up.[8]

-

Keep in a dark place under an inert atmosphere at room temperature.[6][9]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

Standardized Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is lacking, the following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for generating reliable safety data.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.[8]

-

Housing and Feeding: Animals are housed in standard laboratory conditions. They are fasted before dosing (food, but not water, is withheld).[11]

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage.[1][11] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[1]

-

Dosing Procedure: A stepwise procedure is used where a group of three animals is dosed at a specific level. The outcome of this first step determines the next dose level (higher or lower).[12]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12][13] Observations are made shortly after dosing and then periodically. Body weight is measured at the start, weekly, and at the end of the study.[12]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[12][13]

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[9][14]

Methodology:

-

Tissue Model: A 3D reconstructed human epidermis model is used, which mimics the properties of human skin.[14][15]

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[14]

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[14]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay.[14][15] The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[14]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion using laboratory animals, typically albino rabbits.[7][16] A sequential testing strategy is recommended to minimize animal use.[2]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.[17]

-

Pre-test Examination: Both eyes of each animal are examined before testing to ensure there are no pre-existing defects or irritation.[18]

-

Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][18]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7][16] The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

-

Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the response is confirmed using up to two additional animals in a sequential manner.[7][16]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Caption: Workflow for Acute Eye Irritation Testing (OECD 405).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[19]

Methodology:

-

Bacterial Strains: Specific strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that prevent them from synthesizing the amino acid.[19]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism.[20]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid. The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. nucro-technics.com [nucro-technics.com]

- 5. This compound | 7621-86-5 [chemicalbook.com]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. umwelt-online.de [umwelt-online.de]

- 12. scribd.com [scribd.com]

- 13. Toxicology Services - Enamine [enamine.net]

- 14. x-cellr8.com [x-cellr8.com]

- 15. dermatest.com [dermatest.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 20. researchgate.net [researchgate.net]

commercial suppliers of high-purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

An In-depth Technical Guide to High-Purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 7621-86-5), a versatile chemical intermediate. The document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in materials science and medicinal chemistry, with a focus on high-purity grades suitable for research and development.

Commercial Availability and Purity

High-purity this compound is available from a variety of specialized chemical suppliers. Purity levels are critical for reproducible results in both material synthesis and biological assays, with most research-grade products offered at ≥98% purity.

| Supplier | CAS Number | Reported Purity | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | 7621-86-5 | ≥99% | A manufacturer in China noted for applications in battery technology.[1][2] |

| Synthonix | 7621-86-5 | 98+% | - |

| Benchchem | 7621-86-5 | Not specified | Marketed as a high-value research chemical.[3] |

| Blue Dolphin | 7621-86-5 | Not specified | Highlights high chemical purity and thermal stability.[4] |

| Echemi (Marketplace) | 7621-86-5 | Typically ≥99% | Lists multiple suppliers including HANGZHOU LEAP CHEM CO., LTD. and Henan Lihao Chem Plant Limited.[5][6] |

| ChemicalBook (Marketplace) | 7621-86-5 | Varies by supplier | A database listing various global suppliers.[7][8] |

Physicochemical Properties

The compound, also known as APBIA, is typically a light beige to light brown powder.[1] Its core structure is a benzimidazole ring system, which is a bicyclic structure composed of a fused benzene and an imidazole ring.[9]

| Property | Value | Source |

| Molecular Formula | C13H12N4 | [7][10] |

| Molecular Weight | 224.26 g/mol | [7][10] |

| CAS Number | 7621-86-5 | [1][2][7][9] |

| Melting Point | >320 °C | [6] |

| Boiling Point | 545.5°C at 760 mmHg | [6] |

| Density | 1.359 g/cm³ | [6] |

| Flash Point | 317.6ºC | [6] |

| Appearance | Light beige to light brown powder | [1] |

Key Applications

This molecule's utility stems from its unique structure, making it a valuable building block in distinct high-technology fields.[3]

Materials Science

In materials science, the compound is primarily used as a novel diamine monomer for the synthesis of advanced polymers.[3]

-

Polyimide (PI) Films: Its incorporation into the polymer backbone enhances the thermal stability of the resulting PI films, allowing them to retain mechanical properties at high temperatures for use in aerospace and electronics.[3]

-

Battery Technology: It is a key raw material for sulfonated polyimides (SPIBIs).[1][8] These SPIBIs are used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) and aerogel lithium battery separators, contributing to improved mechanical properties, oxidative stability, and hydrolytic stability in next-generation batteries.[1][8]

Medicinal Chemistry and Drug Development

The benzimidazole core is considered a "privileged structure" in drug design, and this compound serves as a critical synthon for synthesizing novel therapeutic agents.[3]

-

Oncology: It is extensively used in research focused on targeted cancer therapies.[3][9] The benzimidazole moiety is known to interact with various enzymes and receptors involved in cancer progression.[9]

-

Mechanism of Action: The compound's potential mechanism of action involves the inhibition of kinases, which are critical enzymes in signaling pathways that control cancer cell growth and proliferation.[9] By blocking these pathways, it may induce apoptosis (programmed cell death) in malignant cells.[9]

-

Other Therapeutic Areas: Research is also exploring its utility in developing treatments for infectious and neurodegenerative diseases.[9]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and desired scale.

Protocol 1: Multi-Step Synthesis from p-Nitrobenzoic Acid

This method, detailed in U.S. Patent 4,109,093, involves a four-step sequence.[11][12] It is suitable for producing the compound with high purity.[12]

Methodology:

-

Condensation: p-Nitrobenzoic acid is condensed with aniline, typically by heating the mixture to around 170-210°C, to form N-(4'-nitrobenzoyl)-aniline. Water formed during the reaction is distilled off.[12]

-